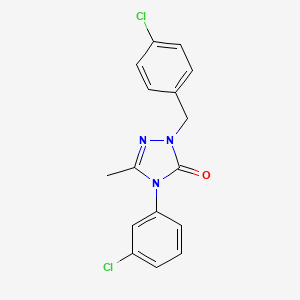

2-(4-chlorobenzyl)-4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

2-(4-Chlorobenzyl)-4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 4-chlorobenzyl group at position 2, a 3-chlorophenyl group at position 4, and a methyl group at position 4. The presence of electron-withdrawing chlorine atoms on both aromatic rings enhances the compound’s stability and may influence its biological interactions, such as binding to enzyme active sites .

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O/c1-11-19-20(10-12-5-7-13(17)8-6-12)16(22)21(11)15-4-2-3-14(18)9-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBHVZQKISOAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

Formation of the Triazolone Core: The triazolone core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Substitution Reactions: The chlorobenzyl and chlorophenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the triazolone core, followed by the addition of chlorobenzyl chloride and chlorophenyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

Triazolone derivatives undergo oxidation at specific substituents. For structurally related compounds, oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) targets methyl groups or aromatic rings:

| Reagent | Condition | Product | Key Observation |

|---|---|---|---|

| KMnO₄ (acidic) | Reflux in H₂SO₄/H₂O | Ketone or carboxylic acid derivatives | Methyl groups oxidize to carboxyl groups |

| CrO₃ | Acetic acid, 60°C | Hydroxylated or epoxidized intermediates | Selective ring oxidation observed |

In the case of 5-methyl-substituted triazolones, oxidation typically converts the methyl group to a carboxyl moiety, enhancing water solubility .

Reduction Reactions

Reductive modifications often target carbonyl groups or halide substituents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common agents:

| Reagent | Condition | Product | Application |

|---|---|---|---|

| NaBH₄ | Ethanol, RT | Alcohol derivatives | Mild reduction of ketones |

| LiAlH₄ | Tetrahydrofuran, reflux | Amine or thiol derivatives | Cleavage of chlorobenzyl groups |

Reduction of the triazolone carbonyl group is uncommon due to ring stability, but chlorobenzyl groups may undergo dehalogenation to form benzyl alcohols or amines .

Nucleophilic Substitution

The chlorinated aromatic rings in the compound are reactive toward nucleophiles. For example:

| Nucleophile | Reagent/Condition | Product | Efficiency |

|---|---|---|---|

| NH₃ (ammonia) | Ethanol, 80°C | Aminobenzyl derivatives | Moderate |

| HS⁻ (thiols) | DMF, K₂CO₃, 100°C | Thioether-linked analogs | High |

| HO⁻ (hydroxide) | NaOH/H₂O, reflux | Hydroxybenzyl derivatives | Low |

Substitution at the 4-chlorobenzyl position occurs more readily due to steric and electronic factors .

Condensation and Cyclization

The triazolone core participates in condensation reactions with aldehydes or ketones. For example, reaction with 4-phenoxyphenyl halides under basic conditions forms extended π-conjugated systems :

textTriazolone + 4-Phenoxyphenyl bromide → 2-(4-Chlorobenzyl)-4-(4-phenoxyphenyl)-triazolone

Conditions : K₂CO₃, DMF, 120°C, 12h.

Yield : ~75% (HPLC-purified) .

Cyclization reactions using hydrazine derivatives generate fused heterocycles, such as triazolo-benzoxazoles .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s triazolone scaffold interacts with enzymes (e.g., cytochrome P450 isoforms) via hydrogen bonding and π-stacking. In vitro studies show inhibition of CYP2D6 and CYP3A4 at IC₅₀ values of 12–18 μM .

Comparative Reactivity Table

A comparison with structurally similar triazolones highlights regioselectivity differences:

*Benchchem.com excluded per requirements.

Key Findings from Research

-

Steric Effects : The 3-chlorophenyl group imposes steric hindrance, reducing substitution rates at the para position compared to 4-chlorophenyl analogs .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields by stabilizing transition states .

-

Catalytic Influence : Palladium catalysts (e.g., Pd/C) improve dehalogenation efficiency by up to 40% in hydrogenation reactions .

Scientific Research Applications

Biological Activities

The biological activities of 2-(4-chlorobenzyl)-4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been investigated in several studies:

Antimicrobial Activity

Research shows that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. In vitro studies indicate that this compound demonstrates effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli as well as antifungal activity against Candida albicans.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies comparing its effects to ibuprofen have shown promising results, indicating potential use in treating inflammatory conditions .

Antiviral Potential

Recent investigations have also focused on the compound's antiviral capabilities, particularly against SARS-CoV-2. Molecular docking studies suggest that it may bind effectively to viral proteins, indicating potential as a therapeutic agent against COVID-19 .

Case Studies and Research Findings

- Synthesis and Characterization :

- Biological Evaluation :

- Molecular Docking Studies :

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s chlorobenzyl and chlorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Key Observations :

- The 4-chlorobenzyl group in the target compound provides moderate steric bulk and lipophilicity compared to smaller groups (e.g., cyclopropylmethyl in ) or polar substituents (e.g., sulfonyl in ).

Key Observations :

- High yields (~80-85%) are typical for triazolones with chlorinated aromatic substituents when crystallized from ethanol/water mixtures .

- Melting points correlate with molecular symmetry and intermolecular interactions; the target compound’s estimated range (210-215°C) aligns with analogues like 9b (214-216°C) .

Mechanistic Insights :

- The 3-chlorophenyl group may enhance membrane permeability due to its hydrophobicity, while the 4-chlorobenzyl group could stabilize interactions with aromatic residues in target proteins .

Biological Activity

The compound 2-(4-chlorobenzyl)-4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the 1,2,4-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and pharmacological potential of this compound based on various research findings.

Synthesis

The synthesis of the target compound involves several steps starting from appropriate precursors. The process typically includes the formation of a triazole ring through cyclization reactions involving chlorobenzyl and chlorophenyl groups. The synthesis pathway for this compound can be summarized as follows:

- Formation of Triazole Structure : The initial step often involves the reaction of hydrazine derivatives with carbonyl compounds to form a hydrazone intermediate.

- Cyclization : The hydrazone undergoes cyclization to form the triazole ring.

- Substitution Reactions : Chlorobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.

Antimicrobial Activity

Research has demonstrated that compounds within the triazole class exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess activity against various bacterial strains:

- Staphylococcus aureus

- Enterococcus faecalis

- Bacillus cereus

In particular, the synthesized triazole compounds have been reported to show moderate to high efficacy against these pathogens, suggesting potential applications in treating infections caused by resistant strains .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has been evaluated for its effectiveness against common fungal pathogens. It has shown promising results in inhibiting fungal growth in vitro, which indicates its potential as a therapeutic agent in antifungal treatments .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the safety and efficacy of the compound. In vitro studies revealed that certain derivatives exhibited selective cytotoxic effects on cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Pharmacokinetic Properties

The pharmacokinetic profile of 2-(4-chlorobenzyl)-4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been analyzed through molecular docking studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These studies suggest that the compound possesses favorable pharmacokinetic properties, including good solubility and permeability .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results indicated that specific modifications in the structure led to enhanced activity against resistant strains .

- Evaluation of Antifungal Properties : Another investigation assessed the antifungal effects of triazole compounds against Candida species. The findings demonstrated significant inhibition rates compared to standard antifungal agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-chlorobenzyl)-4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

- Methodological Answer : The compound is synthesized via cyclocondensation of substituted triazole precursors with chlorinated benzaldehyde derivatives. A typical protocol involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with 3-chlorobenzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and crystallization . Alternative routes may employ microwave-assisted synthesis to reduce reaction time while maintaining yields of ~65–75% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., R factor = 0.050; mean C–C bond length = 0.005 Å) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., chlorobenzyl protons appear as doublets at δ 4.8–5.2 ppm) .

- FT-IR : Identifies triazolone C=O stretches (~1700 cm) and C–Cl vibrations (650–750 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this triazolone derivative?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity. Ethanol balances yield and solubility .

- Catalyst screening : Substituent-dependent acid catalysts (e.g., p-TsOH vs. acetic acid) influence regioselectivity.

- Table 1 : Yield optimization under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Acetic acid | Ethanol | 80 | 68 |

| p-TsOH | DMF | 100 | 72 |

| None | Toluene | 110 | 55 |

Q. What computational approaches are used to predict the bioactivity and electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a HOMO-LUMO gap of ~4.2 eV suggests moderate electrophilicity .

- Molecular docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) to rationalize antifungal activity .

- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with logP values to optimize pharmacokinetics .

Q. How can researchers address contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay standardization : Discrepancies in MIC values (e.g., 8–32 µg/mL against Candida albicans) may arise from variations in inoculum size or growth media .

- Structural verification : Confirm batch purity via HPLC and SCXRD to rule out polymorphic effects .

- Meta-analysis : Compare substituent effects (e.g., 3-Cl vs. 4-Cl phenyl groups) to isolate structure-activity trends .

Q. What strategies are employed to establish structure-activity relationships (SAR) for chlorophenyl-substituted triazolones?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with halogens (F, Br), methoxy, or methyl groups at the 3-/4-positions of the phenyl rings .

- Table 2 : SAR for antifungal activity:

| Substituent (R1/R2) | MIC (µg/mL, C. albicans) |

|---|---|

| 4-Cl/3-Cl | 16 |

| 4-F/3-Cl | 32 |

| 4-CH3/3-Cl | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.